2,4-Dichloro-8-ethylquinazoline
Description
Significance of Quinazoline (B50416) Heterocycles in Contemporary Chemical Research
Quinazolines are a prominent class of heterocyclic compounds, distinguished by a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. nih.gov This scaffold is of substantial interest in medicinal chemistry and drug discovery due to the wide array of pharmacological activities its derivatives have been shown to possess. nih.govijpsr.com The versatility of the quinazoline nucleus allows for substitutions at various positions, which can modulate its biological effects. nih.gov
Researchers have extensively investigated quinazoline derivatives for numerous therapeutic applications. ontosight.aiontosight.ai The inherent biological activity of this scaffold has led to its association with a range of effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov The ability of quinazoline-based molecules to interact with various biological targets, such as enzymes and cellular receptors, makes them a privileged structure in the design of new therapeutic agents. nih.govontosight.ai The ongoing development of novel synthetic methods continues to expand the library of quinazoline compounds available for screening and optimization in chemical research. nih.gov
Overview of Dichloroquinazoline Derivatives as Research Probes
Within the broader family of quinazolines, di- and tri-substituted derivatives are crucial as intermediates and chemical probes. Specifically, 2,4-dichloroquinazoline (B46505) serves as a vital building block for creating more complex and functionally diverse molecules. google.comgoogle.com The chlorine atoms at positions 2 and 4 of the quinazoline ring are effective leaving groups, making them susceptible to nucleophilic substitution reactions. evitachem.com This reactivity allows chemists to introduce a wide variety of functional groups onto the quinazoline core, thereby generating extensive libraries of novel compounds for biological screening. evitachem.com
These derivatives are instrumental in structure-activity relationship (SAR) studies, which aim to correlate specific structural features with pharmacological activity. nih.gov For instance, 2,4-dichloroquinazoline derivatives have been used to synthesize T-cell inhibitors, adenosine (B11128) A2a receptor inhibitors, and kinase inhibitors for potential cancer therapies. google.comevitachem.com The strategic modification of the 2,4-dichloroquinazoline template enables researchers to fine-tune the properties of the resulting molecules to enhance their potency and selectivity for specific biological targets.
Rationale for Academic Investigation of 2,4-Dichloro-8-ethylquinazoline
The rationale for this specific substitution is rooted in understanding structure-activity relationships. nih.gov Alterations at positions 6 and 8 of the quinazoline nucleus are known to be significant for modulating biological potency. nih.gov The addition of an alkyl group, such as ethyl, at the 8-position can affect the compound's lipophilicity, steric profile, and electronic distribution. These changes, in turn, can influence how the molecule interacts with its biological target, potentially altering its binding affinity, selectivity, and pharmacokinetic properties. By synthesizing and evaluating this compound and its subsequent reaction products, researchers can systematically map how substitutions at this specific position contribute to the molecule's biological activity, providing valuable data for the rational design of new and more effective therapeutic agents.
Structure
2D Structure
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,4-dichloro-8-ethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-6-4-3-5-7-8(6)13-10(12)14-9(7)11/h3-5H,2H2,1H3 |
InChI Key |
YBXGGDCQCJGRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies of 2,4 Dichloro 8 Ethylquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 2,4-Dichloro-8-ethylquinazoline, specific resonances are expected for the aromatic protons of the quinazoline (B50416) ring system and the protons of the ethyl substituent. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the heterocyclic ring, as well as the electron-donating nature of the ethyl group.
The aromatic region is expected to show signals for the three protons on the benzene (B151609) portion of the quinazoline core. The proton at position 5 (H-5) would likely appear as a doublet of doublets, coupled to H-6 and H-7. Similarly, H-6 and H-7 would present as complex multiplets due to their mutual coupling and coupling to adjacent protons. The ethyl group at position 8 will influence the chemical shift of the adjacent H-7.
The ethyl group itself will give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-). The quartet arises from the coupling of the methylene protons with the three equivalent protons of the methyl group, and the triplet is due to the coupling of the methyl protons with the two equivalent methylene protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | dd | ~8.0, 1.5 |
| H-6 | 7.4 - 7.7 | t | ~8.0 |
| H-7 | 7.6 - 7.9 | dd | ~8.0, 1.5 |
| -CH2- (ethyl) | 2.8 - 3.1 | q | ~7.5 |
| -CH3 (ethyl) | 1.2 - 1.5 | t | ~7.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinazoline ring are significantly affected by the electronegative chlorine and nitrogen atoms. The carbons C-2 and C-4, being directly attached to chlorine atoms, are expected to be highly deshielded and appear at a lower field. The presence of the ethyl group at C-8 will cause a downfield shift for C-8 and will also have a minor effect on the chemical shifts of the neighboring carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4 | 162 - 167 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 |
| C-7 | 130 - 135 |
| C-8 | 140 - 145 |
| C-8a | 150 - 155 |
| -CH2- (ethyl) | 25 - 30 |
| -CH3 (ethyl) | 13 - 18 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique, and for this compound, it is expected to produce a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks at [M+2+H]⁺ and [M+4+H]⁺, with relative intensities of approximately 65% and 10% of the main [M+H]⁺ peak, respectively. This isotopic pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.
Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Relative Intensity (%) |
| [M+H]⁺ | 227.0 | 100 |
| [M+2+H]⁺ | 229.0 | ~65 |
| [M+4+H]⁺ | 231.0 | ~10 |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the molecular formula.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₀H₉Cl₂N₂ | 227.0194 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C=N, C=C, and C-H bonds.
The stretching vibrations of the C-Cl bonds are typically observed in the fingerprint region. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethyl group will be observed above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3050 - 3150 | Stretch |
| Aliphatic C-H (ethyl) | 2850 - 2960 | Stretch |
| C=N | 1610 - 1630 | Stretch |
| Aromatic C=C | 1450 - 1580 | Stretch |
| C-Cl | 700 - 850 | Stretch |
X-ray Crystallography for Solid-State Structural Determination
The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a specific X-ray crystal structure for this compound has not been reported. However, the crystallographic analysis of closely related heterocyclic compounds provides a strong precedent for how such a study would be conducted and the nature of the expected results. For instance, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate, a derivative of the quinoline (B57606) system, has been determined. nih.govresearchgate.net In a hypothetical crystallographic study of this compound, suitable single crystals would first need to be grown. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed. The data from this analysis would allow for the precise determination of the atomic coordinates within the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-Cl, C-N, C-C, C-H |
| Bond Angles (°) | Angles within the quinazoline ring and ethyl substituent |
| Torsion Angles (°) | Describing the orientation of the ethyl group |
| Intermolecular Interactions | π-π stacking, van der Waals forces |
The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, providing unequivocal proof of its structure.
Application of Other Advanced Spectroscopic Techniques in Chemical Research
Beyond X-ray crystallography, a suite of advanced spectroscopic techniques is indispensable for the comprehensive structural elucidation and characterization of novel chemical entities like this compound in various states of matter. numberanalytics.comlongdom.org These methods provide detailed insights into molecular structure, connectivity, and dynamics. numberanalytics.com
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While one-dimensional NMR provides initial information, 2D NMR techniques are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of substituted heterocycles. numberanalytics.comijpsjournal.com For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between adjacent protons, directly bonded carbon-hydrogen pairs, and long-range carbon-hydrogen correlations, respectively.
Hyphenated Spectroscopic Techniques: The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, offers enhanced analytical power for complex mixtures and pure compounds alike. numberanalytics.comchromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this compound due to its likely volatility. GC would separate the compound from any impurities, and the mass spectrometer would provide its molecular weight and a characteristic fragmentation pattern, aiding in structural confirmation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or during reaction monitoring, LC-MS is an invaluable tool. nih.govazooptics.com It allows for the separation of components in the liquid phase before their introduction into the mass spectrometer for analysis. azooptics.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the direct acquisition of NMR data on separated chromatographic peaks, providing detailed structural information on individual components within a mixture. numberanalytics.com
Time-Resolved Spectroscopy: These techniques are employed to study the dynamics of chemical reactions and excited states on extremely short timescales. numberanalytics.com For instance, time-resolved infrared (TRIR) spectroscopy could be used to investigate the transient intermediates formed during photochemical reactions involving this compound. numberanalytics.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. numberanalytics.com It could be applied to investigate the interaction of this compound with metallic nanoparticles or surfaces, providing insights into its vibrational modes and potential for surface-mediated reactions. numberanalytics.comnumberanalytics.com
Table 2: Advanced Spectroscopic Techniques and Their Application to this compound
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (H-H, C-H) | Unambiguous assignment of ¹H and ¹³C NMR spectra, confirming the substitution pattern. numberanalytics.comijpsjournal.com |
| GC-MS | Molecular weight and fragmentation pattern | Confirmation of molecular formula and structural fragments. nih.gov |
| LC-MS | Molecular weight of components in a liquid mixture | Analysis of reaction progress and purity. nih.govazooptics.com |
| Time-Resolved Spectroscopy | Study of transient species and reaction dynamics | Investigation of photochemical reactivity and short-lived intermediates. numberanalytics.comspectroscopyonline.com |
| SERS | Vibrational modes of surface-adsorbed molecules | Understanding the interaction with metallic surfaces and potential catalytic applications. numberanalytics.com |
The integrated application of these advanced spectroscopic methods provides a powerful toolkit for the modern chemist, enabling the detailed and unambiguous structural characterization of complex organic molecules such as this compound. longdom.org
Computational and Theoretical Investigations of 2,4 Dichloro 8 Ethylquinazoline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,4-dichloro-8-ethylquinazoline. DFT methods are employed to calculate the molecule's electronic structure, which in turn dictates its reactivity and spectroscopic characteristics.
Detailed research findings from DFT calculations on quinazoline (B50416) derivatives reveal crucial information about their molecular geometry and electronic distribution. researchgate.net For instance, analysis of bond lengths and angles can highlight areas of strain or unusual bonding patterns that may influence reactivity. The calculated energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. physchemres.orgphyschemres.org
In the context of 2,4-dichloroquinazoline (B46505) and its derivatives, DFT calculations have been used to predict the sites most susceptible to nucleophilic attack. nih.gov These studies often show that the carbon atoms at positions 2 and 4 are electron-deficient due to the presence of the two electronegative nitrogen atoms and the chlorine substituents. nih.gov The calculated atomic charges (e.g., Mulliken, electrostatic, natural) further quantify this electron deficiency, providing a theoretical basis for the observed regioselectivity in substitution reactions. nih.gov
Table 1: Calculated Electronic Properties of a Quinazoline Derivative (Example Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: This table presents example data for illustrative purposes and may not correspond to this compound.
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
The process involves placing the ligand (this compound) into the binding site of the target protein and using a scoring function to estimate the binding affinity. arabjchem.org Successful docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-target complex. nih.gov For quinazoline derivatives, which are known to inhibit various kinases, docking simulations can elucidate the specific binding modes responsible for their biological activity. arabjchem.orgevitachem.com
For example, a docking study might reveal that the quinazoline nitrogen atoms act as hydrogen bond acceptors, while the aromatic rings participate in π-π stacking with aromatic residues in the protein's active site. nih.gov The ethyl group at position 8 could also contribute to binding through hydrophobic interactions. The results of these simulations are often visualized to provide a 3D representation of the binding mode, which can guide the design of more potent and selective inhibitors. arabjchem.org
Table 2: Example Molecular Docking Results for a Quinazoline Ligand
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| EGFR Kinase | -8.5 | Met793, Leu718, Cys797 |
| VEGFR-2 Kinase | -7.9 | Cys919, Asp1046, Glu885 |
Note: This table presents example data and is for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov
Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other's presence. It can be used to assess the stability of the binding mode predicted by docking and to identify any conformational changes that may occur upon binding. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to assess the stability of the complex. researchgate.net
MD simulations can also be used to calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. researchgate.net These calculations can help to rank different ligands and to identify those with the most favorable binding thermodynamics.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed activity or property. uvic.ca
For a series of quinazoline derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The molecular descriptors used in the model could include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
A well-validated QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. uvic.ca It can also provide insights into the structural features that are important for activity, which can guide the design of more potent compounds.
Table 3: Example QSAR/QSPR Descriptors
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |
| Steric | Molecular weight, Molecular volume, Surface area |
| Hydrophobic | LogP, Polar surface area |
Prediction of Chemical Reactivity and Regioselectivity
Computational methods are highly effective in predicting the chemical reactivity and regioselectivity of reactions involving this compound. As mentioned in the section on quantum chemical calculations, DFT can be used to identify the most reactive sites in the molecule. nih.gov
For nucleophilic aromatic substitution (SNAr) reactions, which are common for 2,4-dichloroquinazolines, theoretical calculations can predict whether the substitution will occur at the C2 or C4 position. nih.gov This is typically done by calculating the activation energies for the two possible reaction pathways. The pathway with the lower activation energy is predicted to be the major product. nih.gov
These predictions are invaluable for synthetic chemists, as they can help to avoid trial-and-error experimentation and to design reaction conditions that favor the desired product. Machine learning models are also being developed to predict the regioselectivity of C-H functionalization reactions, which could be applied to the ethyl group of this compound. nih.gov
Cheminformatics Approaches in Design and Optimization
Cheminformatics encompasses a wide range of computational tools and techniques used to manage, analyze, and model chemical information. In the context of this compound, cheminformatics approaches can be used to design and optimize new derivatives with improved properties.
Virtual screening is a key cheminformatics technique that involves computationally screening large libraries of compounds to identify those that are likely to be active against a particular target. nih.gov This can be done using a variety of methods, including docking, pharmacophore modeling, and machine learning.
Once a set of promising hits has been identified, cheminformatics tools can be used to analyze their structure-activity relationships and to design new compounds with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is at the heart of modern drug discovery.
Exploration of Biological Activities and Mechanistic Insights for 2,4 Dichloro 8 Ethylquinazoline and Analogs
Analysis of Receptor Antagonism/Agonism (e.g., Adenosine (B11128) A2A Receptor)
The adenosine A2A receptor, a G-protein coupled receptor, is a significant target in the central nervous system and other tissues. nih.govwikipedia.org Its modulation has therapeutic implications for neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy. nih.govwikipedia.orgmdpi.com A2A receptor antagonists block the binding of adenosine, thereby modulating downstream signaling pathways. wikipedia.orgsigmaaldrich.com
The 2-aminoquinazoline (B112073) scaffold has been identified as a promising structure for the design of potent and selective A2A receptor antagonists. nih.gov For instance, 6-bromo-4-(furan-2-yl)quinazolin-2-amine has shown a high affinity for the human A2A receptor with a Ki value of 20 nM. nih.gov The development of such antagonists often involves modifying the quinazoline (B50416) core to enhance binding affinity and improve pharmacokinetic properties. nih.gov
The therapeutic potential of A2A receptor antagonists in Parkinson's disease stems from their ability to modulate dopaminergic signaling in the striatum. nih.gov In cancer, blocking A2A receptors on immune cells can enhance anti-tumor immunity. The non-selective A2A receptor antagonist caffeine (B1668208) has been linked to a reduced risk of developing neurodegenerative diseases in epidemiological studies. nih.gov
Table 4: Binding Affinity of Quinazoline-based A2A Receptor Antagonists
| Compound | Receptor | Binding Affinity (Ki) |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Human A2A | 20 nM nih.gov |
| ZM 241385 (Non-quinazoline antagonist) | Human A2A | 800 pM sigmaaldrich.com |
Modulation of Biological Pathways in in vitro Cell Models
The biological effects of 2,4-dichloro-8-ethylquinazoline and its analogs are ultimately observed through their impact on cellular processes. In vitro cell models, particularly cancer cell lines, are invaluable tools for elucidating the mechanisms of action of these compounds.
The antiproliferative activity of quinazoline derivatives has been evaluated in a variety of cancer cell lines, including the human hepatocellular carcinoma line HepG-2 and the human breast adenocarcinoma line MCF-7. nih.govresearchgate.netnih.gov These studies aim to determine the concentration-dependent effects of the compounds on cell viability and to unravel the underlying molecular mechanisms.
For example, chalcone-thienopyrimidine hybrids have demonstrated potent anticancer activities against HepG-2 and MCF-7 cells, with some compounds showing greater potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The mechanisms underlying this antiproliferative activity can involve the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, these compounds can cause cell cycle arrest at specific phases, such as the G1 or G2/M phase, preventing cancer cells from progressing through the cell division cycle. nih.govnih.gov
The evaluation of antiproliferative effects is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. biorxiv.org
Table 5: Antiproliferative Activity of Selected Compounds in Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 | Mechanism of Action |
| Chalcone-thienopyrimidine 3b | HepG-2, MCF-7 | More potent than 5-FU | Downregulation of Bcl-2, upregulation of Bax, caspase-3, and caspase-9. nih.gov |
| Chalcone-thienopyrimidine 3g | HepG-2, MCF-7 | More potent than 5-FU | Downregulation of Bcl-2, upregulation of Bax, caspase-3, and caspase-9. nih.gov |
| Ciprofloxacin chalcone (B49325) hybrid (CCH) | HepG-2 | 22 µg/ml | Pre-G1 apoptosis, G2/M cell cycle arrest, p53 upregulation. nih.gov |
| Ciprofloxacin chalcone hybrid (CCH) | MCF-7 | 54 µg/ml | Pre-G1 apoptosis, G2/M cell cycle arrest, p53 upregulation. nih.gov |
| Maerua edulis ethyl acetate (B1210297) extract | HeLa | 47.42 ± 3.11 µg/mL | Modulation of apoptotic and cell cycle-related genes. biorxiv.org |
| Maerua edulis hexane (B92381) extract | HeLa | 0.02 ± 0.003% | Modulation of apoptotic and cell cycle-related genes. biorxiv.org |
Cellular Pathway Analysis (e.g., Caspase-8, VEGF, NF-κB, TNF-α expression)
Direct studies detailing the effects of this compound on the expression of Caspase-8, VEGF, NF-κB, and TNF-α are not extensively covered in currently available scientific literature. However, the quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, often associated with the inhibition of various kinases involved in cell signaling pathways. evitachem.com For instance, many quinazoline derivatives function as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are critical in cancer cell proliferation. evitachem.com
The cellular pathways mentioned are significant in immunology and disease pathogenesis. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway and also functions to suppress necroptosis, a form of programmed cell death, which can be induced by factors like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Dysregulation of these pathways is a hallmark of inflammatory diseases. nih.gov While direct evidence is lacking for this compound, the potential for quinazoline derivatives to interact with such fundamental cellular signaling cascades remains an area of interest for future research.
Efficacy in Preclinical in vitro Parasitic Models (e.g., Leishmania species)
Numerous studies have highlighted the in vitro efficacy of quinazoline analogs against various Leishmania species, the protozoan parasites responsible for leishmaniasis. These compounds have demonstrated activity against both the promastigote (insect stage) and the clinically relevant intracellular amastigote (mammalian stage) forms of the parasite.
A series of N2,N4-disubstituted quinazoline-2,4-diamines showed potent activity against Leishmania donovani and Leishmania amazonensis intracellular amastigotes, with some compounds exhibiting EC50 values in the high nanomolar to single-digit micromolar range. nih.gov Similarly, N6-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) was found to be active against Leishmania mexicana promastigotes and intracellular amastigotes, with low cytotoxicity in mammalian cells. nih.govresearchgate.netsigmaaldrich.com Other research has explored different quinazolinone derivatives against L. major and L. donovani, although some of these showed weaker growth inhibition. bohrium.comnih.gov The diverse substitutions on the quinazoline core significantly influence the antileishmanial potency and selectivity. nih.govindianchemicalsociety.com
| Compound Type | Target Species | Key Findings | Reference |
|---|---|---|---|
| N2,N4-Disubstituted quinazoline-2,4-diamines | L. donovani, L. amazonensis | EC50 values in high nM or low µM range against intracellular amastigotes. | nih.gov |
| N6-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) | L. mexicana | Active against promastigotes and intracellular amastigotes with low cytotoxicity. | nih.govresearchgate.netsigmaaldrich.com |
| Mono quinazolinone 2d | L. major | Demonstrated a 35% growth inhibitory efficacy against promastigotes. | nih.gov |
| Bisquinazolinone 5b | L. donovani | Showed a 29% growth inhibitory efficacy against promastigotes. | nih.gov |
| Quinoline-quinazolinone (Compound 28j) | L. donovani | Exhibited an IC50 of 6 ± 0.0 µM against promastigotes. | indianchemicalsociety.com |
Preclinical in vivo Efficacy Studies in Animal Models (e.g., Murine Leishmaniasis Models)
Select quinazoline analogs that demonstrated promising in vitro activity have been advanced to preclinical in vivo studies, typically using murine models of leishmaniasis. These studies are crucial for evaluating a compound's efficacy in a complex biological system.
For example, a quinazoline analog, compound 23 from a series of N2,N4-disubstituted quinazoline-2,4-diamines, was tested in a murine model of visceral leishmaniasis (L. donovani). It resulted in a 37% reduction in liver parasitemia. nih.gov In another study focusing on cutaneous leishmaniasis, three compounds from the "Pathogen Box" library, which includes diverse chemical scaffolds, were active in a murine model, leading to 100% survival of infected animals. mdpi.com Furthermore, a highly optimized compound, referred to as compound 8, demonstrated impressive in vivo efficacy in a mouse model of visceral leishmaniasis, comparable to the oral antileishmanial drug miltefosine. researchgate.netresearchgate.net This compound significantly reduced the parasite burden in the liver. researchgate.netresearchgate.net
| Compound/Series | Leishmaniasis Model | Key Efficacy Result | Reference |
|---|---|---|---|
| Quinazoline 23 | Visceral (L. donovani) | 37% reduction in liver parasitemia. | nih.gov |
| Pathogen Box Compounds (266, 314, 796) | Cutaneous (L. amazonensis) | Showed significant inhibition of lesion growth. | mdpi.com |
| Compound 8 (imidazo[1,2-a]pyrimidine) | Visceral (L. donovani) | Statistically significant reduction in parasite burden, comparable to miltefosine. | researchgate.netresearchgate.net |
Identification of Novel Biological Targets and Mechanisms of Action
Research into the mechanism of action of antileishmanial quinazolines has identified several potential biological targets within the parasite. Understanding these targets is key to rational drug design and overcoming drug resistance.
One identified mechanism for certain quinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov 2,4-Diaminoquinazoline analogs were assessed as DHFR inhibitors, and their antileishmanial activity was suggested to be linked to the inhibition of folate utilization in general. nih.gov
More recently, detailed studies have confirmed that a potent imidazo[1,2-a]pyrimidine-based compound acts by inhibiting the chymotrypsin-like activity of the β5 subunit of the L. donovani proteasome. researchgate.netresearchgate.netnih.gov Cryo-electron microscopy revealed a novel inhibitor binding site, which is distinct between the parasite and human proteasomes, offering a potential for selective toxicity. researchgate.netresearchgate.netnih.gov
Other proposed mechanisms include the induction of redox reactions, as suggested by electrochemical studies of an active ferrocenyl-quinazoline derivative. nih.govresearchgate.net The diverse chemical nature of the quinazoline analogs allows them to interact with a variety of biological targets. For instance, in a different field, certain quinazoline-2,4-dione derivatives have been developed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides, showcasing the scaffold's versatility. nih.gov
An in-depth analysis of the chemical compound this compound reveals a scaffold ripe for medicinal chemistry exploration. This article focuses on the structure-activity relationship (SAR) and chemical derivatization strategies that are pivotal for unlocking the therapeutic potential of this quinazoline core.
Structure Activity Relationship Sar and Chemical Derivatization of 2,4 Dichloro 8 Ethylquinazoline
The therapeutic efficacy of quinazoline-based compounds is intrinsically linked to the nature and position of substituents on the heterocyclic ring system. For 2,4-Dichloro-8-ethylquinazoline, the chloro groups at positions 2 and 4 serve as reactive handles for extensive chemical modification, while the ethyl group at position 8 influences the molecule's electronic and steric properties.
Advanced Research Applications and Future Perspectives for 2,4 Dichloro 8 Ethylquinazoline in Academic Research
Utilization as Chemical Probes for Biological Target Validation
Chemical probes are indispensable tools in chemical biology and drug discovery for the validation of biological targets. rjpbr.comnih.gov These small molecules are designed to interact with a specific protein target, enabling researchers to study its function in a biological system. nih.gov An ideal chemical probe exhibits high selectivity and affinity for its intended target. rjpbr.com
For a compound like 2,4-dichloro-8-ethylquinazoline to be developed into a chemical probe, it would require modification to incorporate a reporter tag, such as a radiolabel or a clickable functional group, without compromising its binding affinity. nih.gov Such a probe could then be used in chemoproteomics studies, employing techniques like mass spectrometry to identify its protein targets within a complex cellular environment. nih.gov This approach is crucial for elucidating the mechanism of action of a compound and validating the relevance of its target in disease. rjpbr.comnih.gov The development of a chemical probe from the this compound scaffold would provide a valuable tool for exploring the biological roles of its interacting proteins.
Potential as Lead Compounds for Mechanistic Biological Studies
Lead compounds are molecules that demonstrate promising activity in initial screenings and serve as the starting point for optimization into drug candidates. nih.gov Quinazoline (B50416) derivatives have historically been a rich source of lead compounds in drug discovery, with several approved drugs containing this scaffold. nih.govnih.gov The this compound structure possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The dichloro substitutions at the 2 and 4 positions of the quinazoline ring provide reactive sites for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov
For instance, a new series of quinazoline-based analogs were developed as potent inhibitors of bromodomain-containing protein 4 (BRD4), a target of interest in cancer and inflammation. nih.govnih.gov The synthesis of these analogs involved the straightforward replacement of the 4-chloro group with various amines, followed by Suzuki coupling at the 2-position. nih.gov This highlights how the dichlorinated quinazoline core can be readily functionalized to generate a library of compounds for screening against various biological targets. The ethyl group at the 8-position can also influence the compound's steric and electronic properties, potentially contributing to its binding affinity and selectivity. Through iterative cycles of design, synthesis, and biological testing, this compound could be optimized into a potent and selective lead compound for in-depth mechanistic studies.
Integration into Fragment-Based Drug Discovery (FBDD) or Virtual Screening Initiatives
Fragment-based drug discovery (FBDD) and virtual screening are powerful modern approaches for identifying novel hit compounds. nih.govnih.gov FBDD involves screening libraries of low-molecular-weight fragments to identify those that bind to a target protein, which are then grown or linked to generate more potent leads. nih.gov Virtual screening, on the other hand, uses computational methods to predict the binding of a large library of compounds to a target's active site. nih.govnih.gov
The this compound scaffold is well-suited for both approaches. Its relatively simple structure and molecular weight could allow it to be included in fragment libraries. If a fragment containing the quinazoline core is identified as a binder, its dichlorinated nature provides clear vectors for synthetic elaboration to improve affinity and selectivity. nih.gov
In virtual screening initiatives, the 3D structure of this compound can be docked into the binding sites of various protein targets. nih.gov The quinoline (B57606) pharmacophore, a related heterocyclic system, has been successfully used in virtual screening campaigns to identify potential inhibitors for targets such as those involved in viral entry and replication. nih.gov Similarly, libraries of quinazoline derivatives can be computationally screened against targets of interest to prioritize compounds for experimental testing, thereby accelerating the discovery of new bioactive molecules.
Exploration of Novel Synthetic Methodologies for Quinazoline Ring Systems
The development of novel and efficient synthetic methods for constructing the quinazoline ring system is an active area of research in organic chemistry. frontiersin.orgorganic-chemistry.org Traditional methods often require harsh reaction conditions and may not be environmentally friendly. mdpi.com Consequently, there is a significant interest in developing greener and more sustainable synthetic routes. researchgate.netnih.gov
Recent advancements include the use of transition-metal catalysis, such as copper, iron, and palladium, to facilitate the construction of the quinazoline scaffold from readily available starting materials. frontiersin.orgorganic-chemistry.org For example, copper-catalyzed cascade reactions have been developed for the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant. organic-chemistry.org Another innovative approach involves the use of visible-light-driven photocatalysis to synthesize quinazoline derivatives in a one-pot, three-component reaction, offering an eco-friendly alternative to conventional methods. mdpi.com The synthesis of this compound itself likely involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination. jst.go.jpmdpi.com Further research into novel synthetic strategies could lead to more efficient and sustainable ways to produce this and other valuable quinazoline derivatives.
Application in Multicomponent Reactions and Sustainable Synthesis Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued in green chemistry for their atom economy and operational simplicity. nih.gov The quinazoline scaffold is amenable to synthesis via MCRs. For instance, a one-pot, three-component reaction involving dimedone, urea (B33335)/thiourea, and various aldehydes has been used to produce quinazoline derivatives under visible light photocatalysis. mdpi.com
Sustainable synthesis approaches are increasingly important in chemical manufacturing to reduce environmental impact. acs.org This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov The synthesis of quinazoline derivatives has been achieved using a recyclable magnetic nano-catalyst based on graphene oxide, which allows for high product yields in short reaction times under solvent-free conditions. nih.gov Another example is the use of a manganese(I) catalyst for the sustainable synthesis of quinazolines via an acceptorless dehydrogenative coupling reaction, which produces only hydrogen and water as byproducts. acs.org Applying these principles to the synthesis of this compound could significantly improve its environmental footprint.
Advanced Analytical Method Development for Research Quantification
Accurate and sensitive analytical methods are essential for the quantification of research compounds in various biological and environmental matrices. For this compound, the development of such methods would be crucial for its progression in any research pipeline. Standard analytical techniques for the characterization and quantification of quinazoline derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the chemical structure. jst.go.jp
Mass Spectrometry (MS) : For molecular weight determination and structural confirmation. jst.go.jp
High-Performance Liquid Chromatography (HPLC) : For separation, purification, and quantification.
Thin-Layer Chromatography (TLC) : To monitor reaction progress. jst.go.jp
For quantitative analysis in biological samples, more advanced techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary. The development of a robust and validated LC-MS method would allow for the determination of the pharmacokinetic properties of this compound in preclinical studies. Furthermore, cytotoxicity assays, such as the Sulforhodamine B (SRB) colorimetric assay, are used to determine the concentration at which a compound inhibits cell growth, providing essential data for its biological evaluation. jst.go.jp
Unexplored Mechanistic Pathways and Target Identification for this compound
A significant area of future research for this compound lies in the elucidation of its mechanism of action and the identification of its specific molecular targets. While the quinazoline scaffold is known to interact with a wide range of biological targets, including kinases and receptors, the specific proteins that bind to this particular derivative are unknown. nih.govnih.gov
Target identification can be approached through several modern techniques. Network pharmacology, for example, can be used to predict potential targets based on the compound's structure and known drug-target interactions. mdpi.com These in silico predictions can then be validated experimentally. Another powerful approach is chemical proteomics, which utilizes chemical probes to pull down interacting proteins from cell lysates for identification by mass spectrometry. nih.gov
Once potential targets are identified, further studies are needed to validate them. This can involve in vitro binding assays, enzyme inhibition assays, and cell-based assays to confirm the compound's effect on the target's function. mdpi.com For example, if this compound is found to inhibit a particular kinase, its effect on downstream signaling pathways can be investigated using techniques like Western blotting. mdpi.com Uncovering the specific mechanistic pathways and molecular targets of this compound will be critical for understanding its biological activity and unlocking its full therapeutic potential.
Synergistic Research with Computational Biology and Machine Learning for Compound Design
The convergence of computational biology and machine learning with traditional chemical synthesis has catalyzed a paradigm shift in drug discovery and materials science. For complex heterocyclic scaffolds like this compound, these computational approaches offer a powerful toolkit to predict biological activity, optimize molecular properties, and accelerate the design of novel derivatives with enhanced efficacy and specificity. This synergy allows researchers to navigate the vast chemical space with greater precision, reducing the time and cost associated with empirical trial-and-error methodologies.
At the heart of this synergy lies the ability to construct sophisticated predictive models based on the structural features of this compound and its analogs. By leveraging large datasets of chemical structures and their corresponding biological activities, machine learning algorithms can identify subtle structure-activity relationships (SAR) that may not be immediately apparent through conventional analysis. These models can then be used to virtually screen extensive libraries of hypothetical compounds, prioritizing a smaller, more manageable set of candidates for synthesis and experimental validation. This data-driven approach significantly enhances the efficiency of the research and development pipeline.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, enabling the prediction of a compound's biological activity based on its physicochemical properties. For a molecule like this compound, QSAR studies would involve calculating a wide array of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors quantify various aspects of the molecule's structure and are then correlated with experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares.
The predictive power of a QSAR model is heavily dependent on the quality and diversity of the training set. A robust model for quinazoline derivatives would require a dataset of compounds with a range of structural modifications and corresponding activity data. Machine learning algorithms, such as support vector machines and random forests, are increasingly being employed to develop more complex and accurate non-linear QSAR models, capturing intricate relationships that linear models might miss.
Table 1: Exemplary Molecular Descriptors for QSAR Analysis of Quinazoline Derivatives
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Governs interactions with polar residues in a biological target. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a chemical reaction. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Weight | Influences the overall size and fit of the molecule within a binding pocket. |
| Molar Refractivity | A measure of the molecule's volume and polarizability. | |
| Connolly Surface Area | Describes the accessible surface area of the molecule for interaction. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, affecting membrane permeability. |
| Topological | Wiener Index | A numerical descriptor of molecular branching. |
| Kier & Hall Connectivity Indices | Describe the topology and shape of the molecule. |
Molecular Docking and Virtual Screening
Molecular docking simulations provide atomic-level insights into the binding interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These simulations predict the preferred orientation and conformation of the ligand within the target's binding site and estimate the binding affinity. This information is invaluable for understanding the mechanism of action and for designing modifications to the quinazoline scaffold that could enhance binding potency.
Virtual screening leverages molecular docking on a massive scale. Large compound libraries, either commercially available or virtually generated, can be docked into the active site of a target protein. The resulting compounds are then ranked based on their predicted binding scores, allowing researchers to prioritize a select number of promising candidates for acquisition or synthesis and subsequent experimental testing. This approach has proven to be highly effective in identifying novel hit compounds for various therapeutic targets.
Pharmacophore Modeling and Scaffold Hopping
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For a series of active quinazoline derivatives, a pharmacophore model can be generated to serve as a 3D query for searching new chemical entities that match the model but may possess a different core structure. This strategy, known as scaffold hopping, can lead to the discovery of novel compound classes with improved properties, such as enhanced bioavailability or reduced off-target effects.
A pharmacophore model derived from active analogs of this compound could highlight the critical positioning of the chloro, ethyl, and quinazoline nitrogen atoms for target engagement. This model could then be used to screen databases for compounds that spatially align with these key features, potentially uncovering entirely new molecular frameworks with similar biological profiles.
Predictive Modeling of ADMET Properties
A significant challenge in drug discovery is the high attrition rate of compounds due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Machine learning models are increasingly being developed to predict these properties early in the discovery process. By training algorithms on large datasets of compounds with known ADMET profiles, it is possible to create predictive models for properties such as aqueous solubility, blood-brain barrier permeability, metabolic stability, and potential toxicity.
Applying these ADMET prediction models to virtual libraries of this compound derivatives would enable researchers to filter out compounds likely to fail later in development due to unfavorable pharmacokinetic or toxicological profiles. This "fail early, fail cheap" approach allows for the selection of candidates with a higher probability of success, optimizing the allocation of resources.
Table 2: Application of Machine Learning in the Design of Quinazoline Derivatives
| Computational Technique | Objective | Exemplary Application for Quinazoline Derivatives |
| Random Forest | Develop predictive QSAR models for anticancer activity. | Classification of quinazoline analogs as active or inactive against a specific cancer cell line based on calculated molecular descriptors. |
| Support Vector Machines (SVM) | Create models to predict inhibitory activity against a target enzyme. | Regression analysis to predict the IC50 value of new quinazoline derivatives against a protein kinase. |
| Neural Networks | Predict ADMET properties from molecular structure. | Development of a model to forecast the metabolic stability of substituted quinazolines in human liver microsomes. |
| Recursive Partitioning | Identify key structural features driving biological activity. | Generation of a decision tree that separates potent from non-potent quinazoline-based inhibitors based on specific substituent patterns. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-8-ethylquinazoline in laboratory settings?
- Answer : Two primary approaches are commonly employed:
- Thermal cyclization : Refluxing precursor compounds (e.g., 2-aminobenzamide derivatives) with acetic acid as a catalyst under inert atmospheres. This method often requires elevated temperatures (100–120°C) and yields ~60–75% purity, necessitating subsequent recrystallization .
- Electrochemical synthesis : Utilizing an aluminum/carbon electrode system in acetic acid electrolytes at room temperature. This method avoids transition-metal catalysts and achieves higher yields (80–90%) through oxidative cyclization .
- Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity for recrystallization (e.g., ethanol/water mixtures).
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Answer :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethyl and chloro groups). Chemical shifts for quinazoline protons typically appear at δ 7.5–8.5 ppm .
- X-ray crystallography : Employ SHELX software for structure refinement. Ensure high-resolution data collection (≤0.8 Å) to resolve electron density ambiguities, particularly for chlorine atoms .
Q. What safety protocols are critical when handling this compound?
- Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves, tight-sealing goggles, and lab coats to prevent dermal exposure. For spills, neutralize with 5% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Answer :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities). Basis sets like 6-311+G(d,p) are recommended for chlorine atoms .
- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra to validate transitions.
Q. What strategies resolve contradictions in reaction yields during derivative synthesis?
- Answer :
- Variable optimization : Screen temperature (25–120°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C vs. CuI). For example, electrochemical methods outperform thermal routes at room temperature but may require pH adjustments in acidic electrolytes .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis intermediates). Adjust stoichiometry of 2,4-dichloro precursors to minimize competing pathways.
Q. How can structure-activity relationships (SAR) guide the design of bioactive quinazoline derivatives?
- Answer :
- Functional group substitution : Replace the ethyl group with electron-withdrawing groups (e.g., -CF) to enhance antibacterial activity. Derivatives with triazole moieties show improved Gram-negative inhibition (MIC: 2–8 µg/mL) .
- Crystallographic data : Correlate bond angles (e.g., C-Cl distances) with bioactivity using multivariate regression models.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
